An In-depth Technical Guide to the Predicted Chemical Properties and Stability of 4-(Cyclopropylsulfanyl)benzoic Acid
An In-depth Technical Guide to the Predicted Chemical Properties and Stability of 4-(Cyclopropylsulfanyl)benzoic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-(Cyclopropylsulfanyl)benzoic acid is a bespoke chemical entity featuring a trifecta of functional groups pivotal to modern medicinal chemistry: a benzoic acid for polar interactions and synthetic handle capabilities, a thioether linkage, and a cyclopropyl ring known for imparting metabolic stability and unique conformational constraints.[1][2] Direct, comprehensive experimental data for this specific molecule is not extensively available in peer-reviewed literature. This guide, therefore, serves as an in-depth, predictive analysis of its chemical properties and stability profile. By leveraging established principles of physical organic chemistry and drawing parallels from extensively studied analogous structures, this whitepaper offers a robust, scientifically-grounded framework for researchers. The primary stability concern identified is the susceptibility of the thioether moiety to oxidation, a critical consideration for storage, handling, and formulation.
Molecular Structure and Identification
The molecular architecture of 4-(Cyclopropylsulfanyl)benzoic acid combines a rigid aromatic core with a strained aliphatic ring via a flexible thioether linkage. This structure provides a unique combination of properties relevant for its use as a building block in the synthesis of more complex molecules.
Diagram 1.0: Chemical Structure of 4-(Cyclopropylsulfanyl)benzoic acid
A 2D representation of 4-(Cyclopropylsulfanyl)benzoic acid.
Table 1.0: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 918967-34-7 | EPA[3][4] |
| IUPAC Name | 4-(Cyclopropylsulfanyl)benzoic acid | PubChemLite[5] |
| Molecular Formula | C₁₀H₁₀O₂S | PubChemLite[5] |
| Molecular Weight | 194.25 g/mol | Calculated |
| SMILES | C1CC1SC2=CC=C(C=C2)C(=O)O | PubChemLite[5] |
| InChI | InChI=1S/C10H10O2S/c11-10(12)7-1-3-8(4-2-7)13-9-5-6-9/h1-4,9H,5-6H2,(H,11,12) | PubChemLite[5] |
| InChIKey | FQFXHZATRHYKCE-UHFFFAOYSA-N | PubChemLite[5] |
Predicted Physicochemical Properties
The physicochemical properties are predicted based on the additive contributions of the constituent functional groups.
Table 2.0: Predicted Physicochemical Data
| Property | Predicted Value | Rationale & Commentary |
| pKa | ~4.3 - 4.5 | The pKa of benzoic acid is ~4.2. The thioether group (-S-R) is a weak electron-donating group through resonance and weakly electron-withdrawing through induction. The net effect is expected to be slightly electron-donating, which would decrease the acidity of the carboxylic acid, thus slightly raising the pKa compared to benzoic acid. |
| LogP | 3.3 (Predicted) | The molecule has a significant nonpolar character from the benzene and cyclopropyl groups, balanced by the polar carboxylic acid. This calculated value suggests moderate lipophilicity.[5] |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, MeOH, Acetone). Poorly soluble in cold water. Sparingly soluble in hot water. | The carboxylic acid moiety allows for solubility in polar organic solvents and basic aqueous solutions (as the carboxylate salt). The significant hydrocarbon framework limits aqueous solubility at neutral or acidic pH. |
| Melting Point | 120-140 °C (Estimate) | Benzoic acid melts at 122 °C. The related 4-(Cyclopropylsulfonyl)benzoic acid has a listed melting point range that is higher, but the thioether is less polar than the sulfone.[6] A melting point slightly above that of benzoic acid is a reasonable prediction. |
| Appearance | White to off-white crystalline solid | Typical appearance for aromatic carboxylic acids. Discoloration over time may indicate oxidation of the sulfur atom. |
Chemical Reactivity and Synthetic Utility
The molecule's reactivity is governed by its three primary functional domains: the carboxylic acid, the thioether, and the cyclopropyl-aryl system.
Reactions at the Carboxylic Acid
The carboxylic acid is a versatile synthetic handle for derivatization.
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Amide Coupling: Standard peptide coupling reagents (e.g., EDC/HOBt, HATU) or conversion to the acid chloride (with SOCl₂ or oxalyl chloride) followed by reaction with an amine are effective methods for forming amides. This is a primary application for such building blocks in drug discovery.
-
Esterification: Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with an alkyl halide under basic conditions will yield the corresponding ester.
Diagram 3.1: Typical Amide Coupling Workflow
Workflow for the synthesis of amide derivatives.
Reactivity of the Thioether Linkage
The sulfur atom in the thioether is nucleophilic and readily oxidized. This is the most significant aspect of the molecule's stability profile.
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Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide and further to the sulfone. This represents the most probable degradation pathway.
-
To Sulfoxide: Mild oxidizing agents such as sodium periodate (NaIO₄) or a single equivalent of hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures are typically used.
-
To Sulfone: Stronger oxidizing conditions, such as excess H₂O₂ or m-CPBA at room temperature or elevated temperatures, will complete the oxidation to the sulfone.
-
Reactivity of the Cyclopropyl-Aryl System
-
Ring Stability: The cyclopropyl group is generally stable under many reaction conditions, including those for amide coupling and mild oxidation.[7] Its high C-H bond dissociation energy makes it less susceptible to oxidative metabolism by P450 enzymes compared to linear alkyl groups, a property often exploited in drug design.[8][9]
-
Ring-Opening Reactions: While stable, the inherent ring strain (~28 kcal/mol) makes the cyclopropyl group susceptible to ring-opening under specific, typically harsh, conditions such as strong acid catalysis, high temperatures, or radical-mediated processes.[7] For most standard synthetic transformations, the ring will remain intact.
-
Electrophilic Aromatic Substitution: The cyclopropylsulfanyl group is an ortho-, para-directing group due to the ability of the sulfur atom's lone pairs to donate electron density into the aromatic ring.
Stability and Degradation Profile
Understanding the stability of 4-(Cyclopropylsulfanyl)benzoic acid is critical for its storage, handling, and application in multi-step syntheses or as part of a final active pharmaceutical ingredient (API).
Primary Degradation Pathway: Oxidation of the Thioether
The principal route of degradation is the oxidation of the sulfur atom. This can occur slowly upon exposure to atmospheric oxygen, and is accelerated by light, heat, and the presence of oxidizing contaminants.
-
Step 1: Sulfoxide Formation: The initial oxidation product is 4-(Cyclopropylsulfinyl)benzoic acid. This introduces a chiral center at the sulfur atom.
-
Step 2: Sulfone Formation: Further oxidation yields the highly stable and more polar 4-(Cyclopropylsulfonyl)benzoic acid (CAS 1346608-85-2).[6]
Kinetic studies on analogous aryl thioethers show that oxidation by hydrogen peroxide under near-physiological conditions can be very slow, but oxidation by stronger agents like hypochlorite is extremely rapid.[10][11] This highlights that the stability is highly dependent on the matrix and presence of oxidizing species.
Diagram 4.1: Primary Oxidative Degradation Pathway
The stepwise oxidation of the thioether to sulfoxide and sulfone.
Hydrolytic and Thermal Stability
-
Hydrolytic Stability: The thioether, cyclopropyl, and aryl C-C/C-H bonds are stable to hydrolysis across a wide pH range. Standard degradation under aqueous conditions is not anticipated unless potent oxidizing agents are present.
-
Thermal Stability: The molecule is expected to be a thermally stable solid. At very high temperatures (>>200 °C), decarboxylation of the benzoic acid moiety is a potential decomposition pathway, similar to benzoic acid itself.
Recommended Storage and Handling
To ensure the long-term integrity of 4-(Cyclopropylsulfanyl)benzoic acid, the following protocols are recommended:
-
Storage: Store in a tightly sealed, amber glass vial in a cool, dry, and dark place. For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to minimize oxidation.
-
Handling: Avoid exposure to strong oxidizing agents, strong acids, and prolonged exposure to light and air. Use in a well-ventilated area.
Proposed Analytical Methodologies
To ensure the quality and purity of 4-(Cyclopropylsulfanyl)benzoic acid and to monitor its stability, the following analytical methods are proposed.
Table 5.0: Analytical Methods for Quality Control
| Method | Purpose | Typical Conditions & Expected Results |
| Reverse-Phase HPLC | Purity assessment and quantification. | Column: C18 (e.g., 4.6 x 250 mm, 5 µm).Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% Formic or Acetic Acid).Detection: UV at ~254 nm or ~275 nm, where the substituted benzene ring provides strong chromophoric activity.Expected Elution: The parent compound will have a specific retention time. The more polar sulfoxide and sulfone degradation products would elute earlier. |
| LC-MS | Impurity identification and degradation monitoring. | Coupled with the HPLC method above, Mass Spectrometry (MS) can confirm the identity of the main peak (m/z [M+H]⁺ ≈ 195.05) and identify impurities by their mass-to-charge ratio, such as the sulfoxide ([M+H]⁺ ≈ 211.04) and sulfone ([M+H]⁺ ≈ 227.04). |
| ¹H NMR Spectroscopy | Structural confirmation and purity. | Solvent: DMSO-d₆ or CDCl₃.Expected Signals: Aromatic protons in the 7-8 ppm range (two doublets), a multiplet for the cyclopropyl -CH proton, and multiplets for the cyclopropyl -CH₂ protons, along with a broad singlet for the carboxylic acid proton (>12 ppm in DMSO-d₆). |
| FT-IR Spectroscopy | Functional group confirmation. | Expected Peaks (cm⁻¹): Broad O-H stretch (~2500-3300), sharp C=O stretch (~1680-1710), C=C aromatic stretches (~1400-1600), and C-S stretch (~600-800). |
Conclusion
While direct experimental data on 4-(Cyclopropylsulfanyl)benzoic acid is limited, a comprehensive analysis based on the well-established chemistry of its constituent parts provides a reliable predictive profile for researchers. It is a moderately lipophilic, crystalline solid with the reactivity characteristic of a standard aromatic carboxylic acid. The key vulnerability from a stability perspective is the thioether linkage , which is susceptible to stepwise oxidation to its sulfoxide and sulfone analogs. This primary degradation pathway dictates that the compound must be stored under cool, dry, and dark conditions, preferably under an inert atmosphere, and protected from oxidizing agents. Its unique combination of a stable cyclopropyl ring, a reactive thioether, and a versatile carboxylic acid handle makes it a valuable, albeit sensitive, building block for the synthesis of novel chemical entities in drug discovery and materials science.
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